5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde
CAS No.: 113608-69-8
Cat. No.: VC7870785
Molecular Formula: C12H9BrO2
Molecular Weight: 265.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113608-69-8 |
|---|---|
| Molecular Formula | C12H9BrO2 |
| Molecular Weight | 265.1 g/mol |
| IUPAC Name | 5-(4-bromo-2-methylphenyl)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H9BrO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3 |
| Standard InChI Key | IRYQFSVZJGBMNB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C=O |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde features a furan ring substituted with a carbaldehyde group at the 2-position and a 4-bromo-2-methylphenyl group at the 5-position. The molecular formula is C₁₂H₉BrO₂, with a molecular weight of 265.09 g/mol . The bromine atom and methyl group on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Key Structural Features:
-
Furan Core: A five-membered aromatic oxygen heterocycle.
-
Aldehyde Functional Group: Provides electrophilic reactivity for nucleophilic additions.
-
Bromine Substituent: Enhances lipophilicity and participates in halogen bonding.
-
Methyl Group: Introduces steric hindrance and modulates solubility.
Infrared (IR) Spectroscopy:
-
C=O Stretch: Observed at ~1,672 cm⁻¹, characteristic of aldehydes.
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR:
-
¹³C-NMR:
Mass Spectrometry:
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-furaldehyde and 4-bromo-2-methylphenylboronic acid. Alternative routes include:
-
Condensation Reactions: Between 4-bromo-2-methylaniline and furfural derivatives under acidic conditions .
-
Friedel-Crafts Acylation: Employing acetyl chloride and Lewis catalysts to functionalize the furan ring .
Example Protocol (Suzuki-Miyaura Coupling):
-
Reactants: 5-Bromo-2-furaldehyde (1.0 equiv), 4-bromo-2-methylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
-
Conditions: Reflux in toluene/water (4:1) under N₂ for 12 hours.
Industrial Production
Industrial synthesis optimizes for cost and scalability:
-
Continuous-Flow Reactors: Enhance reaction efficiency and reduce Pd catalyst loading .
-
Purification: Crystallization from ethanol/water mixtures achieves >98% purity .
Physicochemical Properties
Reactivity and Applications
Chemical Transformations
-
Oxidation: Oxone-mediated oxidation yields γ-keto carboxylic acids, useful in peptide synthesis.
-
Nucleophilic Substitution: Bromine displacement with amines or thiols generates bioactive derivatives .
-
Schiff Base Formation: Reaction with hydrazines forms hydrazones for coordination chemistry .
Pharmaceutical Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume